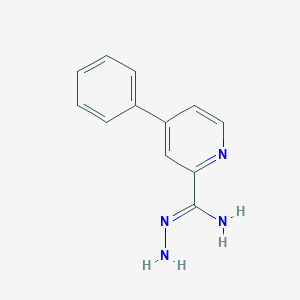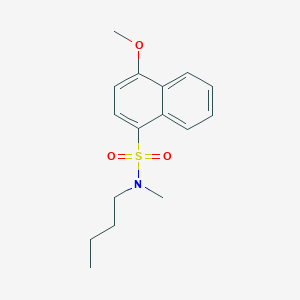
2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate is a chemical compound that belongs to the class of nicotinates. It is a white crystalline powder that is soluble in organic solvents. This compound has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate is not fully understood. However, it has been suggested that it may act through the inhibition of certain enzymes or the modulation of certain signaling pathways. Further research is needed to elucidate its mechanism of action.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. In addition, it has been reported to have neuroprotective effects and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate in lab experiments has several advantages. It is a relatively stable compound that can be easily synthesized in high yields. In addition, it has a wide range of potential applications in various fields. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research of 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate. One potential direction is the development of novel pharmaceuticals based on its antitumor and anti-inflammatory properties. Another direction is the exploration of its potential applications in the field of materials science, such as the development of new polymers or coatings. Further research is also needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate can be achieved through several methods, including the reaction of 4-chlorobenzaldehyde with methyl nicotinate in the presence of a base, or the reaction of 4-chlorobenzaldehyde with methyl 2-pyridyl ketone in the presence of a reducing agent. These methods have been reported in various research articles and have been optimized for high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-1-methyl-2-oxoethyl nicotinate has been extensively studied for its potential applications in pharmaceuticals. It has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. In addition, it has been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C15H12ClNO3 |
|---|---|
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
[1-(4-chlorophenyl)-1-oxopropan-2-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(14(18)11-4-6-13(16)7-5-11)20-15(19)12-3-2-8-17-9-12/h2-10H,1H3 |
Clave InChI |
CWFBWRMHVVSHCH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CN=CC=C2 |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)

![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)
![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)




![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)

